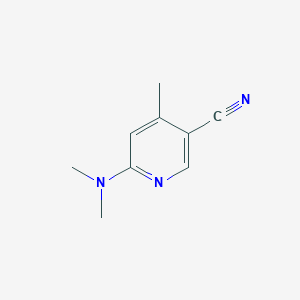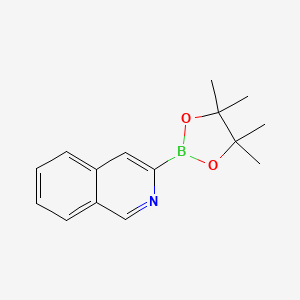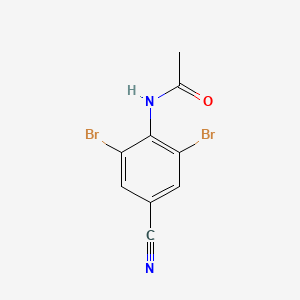
2,6-Dibromo-4-cyanoacetanilide
Overview
Description
2,6-Dibromo-4-cyanoacetanilide is an organic compound with the molecular formula C9H6Br2N2O It is a derivative of cyanoacetanilide, characterized by the presence of two bromine atoms at the 2 and 6 positions, and a cyano group at the 4 position on the benzene ring
Mechanism of Action
Target of Action
2,6-Dibromo-4-cyanoacetanilide, also known as N-(2,6-dibromo-4-cyanophenyl)acetamide, is a derivative of cyanoacetamide . Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis . They are extensively used as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can participate in a variety of condensation and substitution reactions .
Mode of Action
It is known that cyanoacetamide derivatives, to which this compound belongs, are extensively used in the formation of biologically active compounds . They interact with various targets through the carbonyl and cyano functions, enabling a variety of chemical reactions .
Biochemical Pathways
Cyanoacetamide derivatives are known to be involved in the synthesis of various heterocyclic compounds . These compounds play a crucial role in many biological processes, indicating that this compound could potentially influence a wide range of biochemical pathways.
Result of Action
Given that cyanoacetamide derivatives are used in the synthesis of biologically active compounds , it can be inferred that this compound might have significant effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-cyanoacetanilide typically involves the bromination of 4-cyanoacetanilide. One common method is the reaction of 4-cyanoacetanilide with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous flow process. This involves the use of a bromine source, such as sodium bromide and sodium bromate, in an aqueous solution. The reaction mixture is continuously stirred and maintained at a controlled temperature to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4-cyanoacetanilide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation Reactions: The cyano group can participate in condensation reactions with carbonyl compounds to form heterocyclic structures.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents (e.g., DMF) are commonly used.
Condensation: Aldehydes or ketones in the presence of a base (e.g., sodium ethoxide) are typical reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.
Major Products Formed
Substitution: Formation of substituted cyanoacetanilides.
Condensation: Formation of heterocyclic compounds like pyridines or quinolines.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
2,6-Dibromo-4-cyanoacetanilide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromo-6-cyanoacetanilide: Similar structure but with different bromine positions.
2,6-Dichloro-4-cyanoacetanilide: Chlorine atoms instead of bromine.
4-Cyanoacetanilide: Lacks the bromine atoms.
Uniqueness
2,6-Dibromo-4-cyanoacetanilide is unique due to the specific positioning of the bromine atoms, which significantly influences its chemical reactivity and biological activity. The presence of bromine atoms enhances its electrophilicity, making it more reactive in substitution and condensation reactions compared to its non-brominated counterparts.
Properties
IUPAC Name |
N-(2,6-dibromo-4-cyanophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2N2O/c1-5(14)13-9-7(10)2-6(4-12)3-8(9)11/h2-3H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBOIBLVNBKLFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1Br)C#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


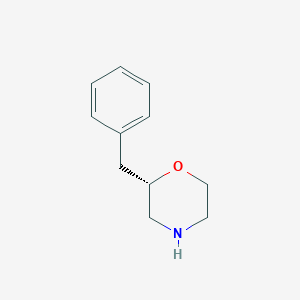

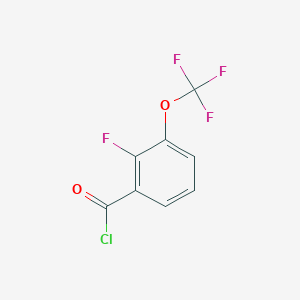
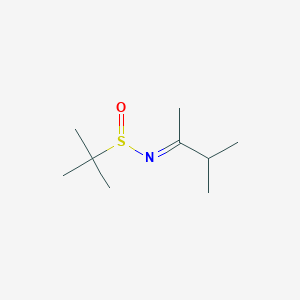
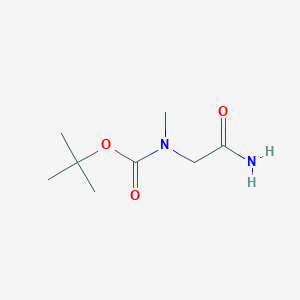
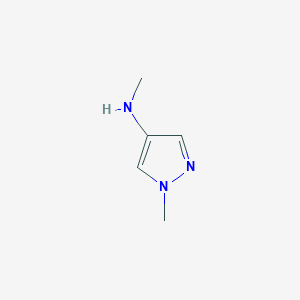

![Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B3043895.png)
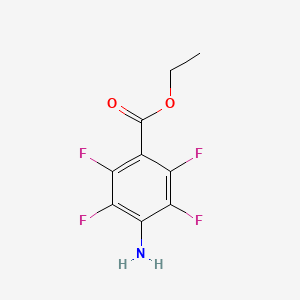
![trans-2-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/structure/B3043901.png)
